
2-(2-fluorophenoxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-methylacetamide, also known as FPhMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is a derivative of acetamide and contains a fluorophenyl group that provides unique properties to the molecule.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenoxy)-N-methylacetamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 2-(2-fluorophenoxy)-N-methylacetamide has been shown to inhibit the activity of acetylcholinesterase, which results in an increase in the concentration of acetylcholine in the brain. This, in turn, leads to improved cognitive function.
Biochemical and Physiological Effects
2-(2-fluorophenoxy)-N-methylacetamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound has analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. Additionally, 2-(2-fluorophenoxy)-N-methylacetamide has been found to exhibit anticonvulsant activity, which suggests that it may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-fluorophenoxy)-N-methylacetamide is its ease of synthesis. The compound can be easily prepared in high purity and good yields using the method described above. Additionally, 2-(2-fluorophenoxy)-N-methylacetamide has been found to exhibit a range of pharmacological activities, which makes it a versatile compound for use in various lab experiments.
However, there are also some limitations associated with the use of 2-(2-fluorophenoxy)-N-methylacetamide in lab experiments. For example, the compound has been found to be unstable under certain conditions, which may limit its use in some applications. Additionally, the pharmacological effects of 2-(2-fluorophenoxy)-N-methylacetamide are not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-fluorophenoxy)-N-methylacetamide. One area of interest is the development of 2-(2-fluorophenoxy)-N-methylacetamide derivatives with improved pharmacological properties. For example, modifications to the fluorophenyl group may result in compounds with increased potency and selectivity for certain targets.
Another area of interest is the investigation of the mechanism of action of 2-(2-fluorophenoxy)-N-methylacetamide. Understanding how the compound exerts its pharmacological effects may lead to the development of more effective treatments for various diseases.
Conclusion
In conclusion, 2-(2-fluorophenoxy)-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The compound can be easily synthesized using a simple method, and it has been found to exhibit a range of pharmacological activities. While there are some limitations associated with the use of 2-(2-fluorophenoxy)-N-methylacetamide in lab experiments, there are also several future directions for research on the compound.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenoxy)-N-methylacetamide involves the reaction of 2-fluoroanisole with N-methylacetamide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the fluorine atom by the amide group, resulting in the formation of 2-(2-fluorophenoxy)-N-methylacetamide. This method has been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-methylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, 2-(2-fluorophenoxy)-N-methylacetamide has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes 2-(2-fluorophenoxy)-N-methylacetamide a potential candidate for the treatment of Alzheimer's disease.
Propiedades
Nombre del producto |
2-(2-fluorophenoxy)-N-methylacetamide |
|---|---|
Fórmula molecular |
C9H10FNO2 |
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
2-(2-fluorophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C9H10FNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Clave InChI |
PILBFARGZKFRDB-UHFFFAOYSA-N |
SMILES |
CNC(=O)COC1=CC=CC=C1F |
SMILES canónico |
CNC(=O)COC1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



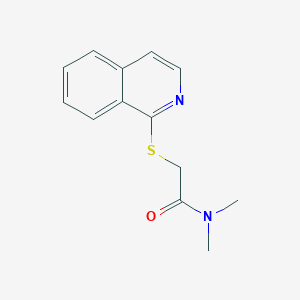
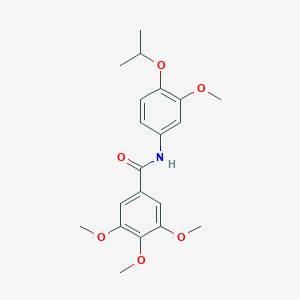
![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)
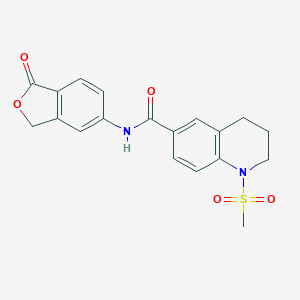

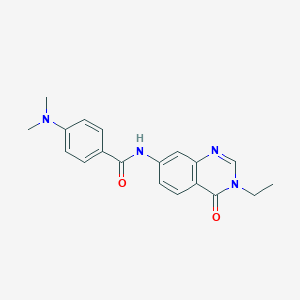
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
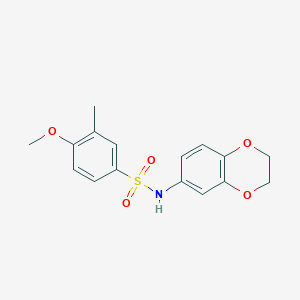

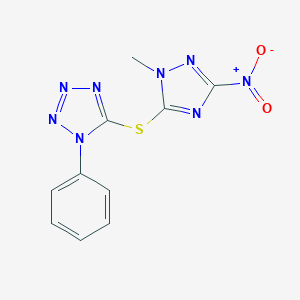
![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)